molecular formula C7H9NO2 B1208721 6-Amino-1-formyl-5-hydroxy-1,3-cyclohexadiene CAS No. 60046-57-3

6-Amino-1-formyl-5-hydroxy-1,3-cyclohexadiene

Cat. No. B1208721
CAS RN: 60046-57-3
M. Wt: 139.15 g/mol
InChI Key: CAMXQXZPGMWBPD-BQBZGAKWSA-N
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Description

6-Amino-1-formyl-5-hydroxy-1,3-cyclohexadiene is a natural product found in Streptomyces with data available.

Scientific Research Applications

Chemical Structure and Tautomerism

6-Amino-1-formyl-5-hydroxy-1,3-cyclohexadiene demonstrates interesting chemical structure and tautomerism. Odabaşoǧlu et al. (2003) explored its derivatives, noting their adoption of the keto-amine tautomeric form and the presence of strong intramolecular N-H...O hydrogen bonds. These derivatives exhibit planar hydrogen-bonded rings coupled with cyclohexadiene rings, indicating potential for diverse chemical applications (Odabaşoǧlu et al., 2003).

Synthesis and Structural Transformation

The compound also plays a role in the synthesis of other complex molecules. For instance, Nesterov et al. (1989) detailed the synthesis of 1-amino-5-phenyl-2,6,6-tricyano-3-cyclopropyl-1,3-cyclohexadiene, noting its ability to transform under external energy, leading to dihydropyridine formation. This indicates its utility in synthesizing diverse molecular structures (Nesterov et al., 1989).

Cyclohexadiene Annulation

Aumann et al. (1996) reported on the use of cyclohexadiene annulation to synthesize various steroid-like molecules, highlighting its importance in creating complex ring skeletons (Aumann et al., 1996).

Application in Organic Synthesis

Kozmin et al. (1999) discussed the preparation of 1-amino-3-siloxy-1,3-butadienes, a related class of compounds, for use in Diels-Alder reactions. These compounds, including derivatives of 6-amino-1-formyl-5-hydroxy-1,3-cyclohexadiene, are important in organic synthesis, particularly in forming cyclohexenones (Kozmin et al., 1999).

Medicinal Chemistry and Drug Development

In the field of medicinal chemistry, this compound has implications in drug development. For example, Kidwai et al. (2004) synthesized derivatives effective against certain fungal and bacterial strains, suggesting potential for antimicrobial applications (Kidwai et al., 2004).

properties

CAS RN

60046-57-3

Product Name

6-Amino-1-formyl-5-hydroxy-1,3-cyclohexadiene

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

(5S,6S)-6-amino-5-hydroxycyclohexa-1,3-diene-1-carbaldehyde

InChI

InChI=1S/C7H9NO2/c8-7-5(4-9)2-1-3-6(7)10/h1-4,6-7,10H,8H2/t6-,7-/m0/s1

InChI Key

CAMXQXZPGMWBPD-BQBZGAKWSA-N

Isomeric SMILES

C1=C[C@@H]([C@H](C(=C1)C=O)N)O

SMILES

C1=CC(C(C(=C1)C=O)N)O

Canonical SMILES

C1=CC(C(C(=C1)C=O)N)O

Other CAS RN

60046-57-3

synonyms

6-amino-1-formyl-5-hydroxy-1,3-cyclohexadiene
P 3355
P-3355

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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